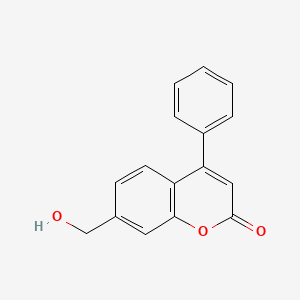

7-(hydroxymethyl)-4-phenylchromen-2-one

Description

Propriétés

Formule moléculaire |

C16H12O3 |

|---|---|

Poids moléculaire |

252.26 g/mol |

Nom IUPAC |

7-(hydroxymethyl)-4-phenylchromen-2-one |

InChI |

InChI=1S/C16H12O3/c17-10-11-6-7-13-14(12-4-2-1-3-5-12)9-16(18)19-15(13)8-11/h1-9,17H,10H2 |

Clé InChI |

KCXYXHZKCRSIPK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)CO |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 7 Hydroxymethyl 4 Phenylchromen 2 One and Analogues

Traditional Reaction Pathways for 2H-Chromen-2-one Core Synthesis

Classic condensation reactions have long formed the foundation of coumarin (B35378) synthesis. These methods, while sometimes requiring harsh conditions, are robust and widely used for creating the fundamental benzopyrone structure. jmchemsci.comijsart.commdpi.com

Pechmann Condensation and its Variants for Substituted Coumarins

The Pechmann condensation is one of the most common and straightforward methods for preparing coumarins, particularly 4-substituted derivatives. arkat-usa.orgorganic-chemistry.org The reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. organic-chemistry.orgscienceinfo.com For the synthesis of a 7-hydroxy-4-phenylcoumarin (B181766) scaffold, a precursor to the target molecule, resorcinol (B1680541) would be reacted with an appropriate ethyl benzoylacetate.

The mechanism is initiated by the acid-catalyzed formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to yield the final coumarin product. slideshare.net A variety of acid catalysts have been employed, including sulfuric acid, trifluoroacetic acid, phosphorus pentoxide, and various Lewis acids like zinc chloride and aluminum chloride. iiste.orgnih.gov However, many of these traditional catalysts are corrosive and generate significant acidic waste. researchgate.net

Modern variants focus on using solid acid catalysts, which are often more environmentally friendly and reusable. nih.gov Zeolite H-BEA and Amberlyst-15 have proven effective for this transformation, minimizing the production of acidic waste streams associated with conventional methods. iiste.orgresearchgate.net The use of ionic liquids has also been explored as a greener alternative medium and catalyst for the Pechmann reaction. rsc.orgresearchgate.net

| Catalyst Type | Example | Reactants | Conditions | Yield | Reference |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Resorcinol, Ethyl Acetoacetate (B1235776) | Room Temp to 100-120°C | Good | slideshare.netjetir.org |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Resorcinol, Maleic Anhydride (B1165640) | Heat | Moderate | researchgate.net |

| Solid Acid | Amberlyst-15 | α-Naphthol, Ethyl Acetoacetate | 110°C, Solvent-free | High | iiste.org |

| Solid Acid | Zirconia-based catalysts | Substituted Phenols, β-ketoesters | Solvent-free | Good | nih.govresearchgate.net |

| Ionic Liquid | [MBSPy][HSO₄] | Substituted Phenols, β-ketoesters | Room Temp, Solvent-free | Excellent | rsc.org |

Knoevenagel Condensation and its Role in Chromen-2-one Formation

The Knoevenagel condensation provides a versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. jmchemsci.comscienceinfo.comnih.gov This method is particularly useful for synthesizing coumarins with a substituent at the 3-position. youtube.com

To construct a 4-phenylcoumarin (B95950) derivative via a Knoevenagel-type pathway, one might start with a 2-hydroxybenzophenone (B104022) derivative and an active methylene compound like diethyl malonate. researchgate.net The reaction proceeds through the formation of an α,β-unsaturated intermediate, followed by an intramolecular cyclization (lactonization) to form the chromen-2-one ring. youtube.com

Recent advancements have focused on making the Knoevenagel condensation more environmentally friendly. Microwave-assisted, solvent-free syntheses have been developed, significantly reducing reaction times and avoiding the use of volatile organic solvents. kjscollege.comrsc.org Catalysts such as nano MgFe₂O₄ have been used under ultrasound irradiation to produce 3-substituted coumarins in good yields. nih.gov

| Catalyst | Starting Materials | Conditions | Yield | Reference |

| Piperidine | Salicylaldehyde (B1680747), Diethyl Malonate | Ethanol, Acetic Acid | - | nih.gov |

| Choline Chloride | Substituted Aldehydes, Active Methylene Compounds | Water, 25-30°C | 79-98% | nih.gov |

| MgFe₂O₄ NPs | Salicylaldehydes, 1,3-dicarbonyls | Ultrasound, 45°C, Solvent-free | 63-73% | nih.gov |

| Piperidine | Salicylaldehyde, Ethyl Acetate (B1210297) Derivatives | Microwave, Solvent-free | - | kjscollege.comrsc.org |

Perkin Reaction and Modern Adaptations for Coumarin Synthesis

The Perkin reaction is one of the oldest methods for synthesizing coumarins. scienceinfo.com The classic approach involves the high-temperature condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid (e.g., sodium acetate). jmchemsci.comresearchgate.net The reaction forms an o-hydroxycinnamic acid intermediate, which spontaneously undergoes lactonization to yield the coumarin. jmchemsci.com To synthesize a 3-arylcoumarin, a substituted phenylacetic acid can be used as the starting material along with salicylaldehyde. mdpi.com

Like other traditional methods, the Perkin reaction often requires high temperatures and can be inefficient. researchgate.net Modern adaptations have sought to improve these conditions. For instance, the use of microwave irradiation has been shown to enhance the efficiency of the Perkin reaction. scispace.com One-pot syntheses using catalysts like propylphosphonic anhydride (T3P) in the presence of triethylamine (B128534) have been developed to afford coumarin derivatives under milder conditions. nih.gov

Wittig Reaction Applications in Chromen-2-one Construction

The Wittig reaction offers a powerful and flexible method for constructing the coumarin skeleton, particularly for 3,4-unsubstituted coumarins. mdpi.comijcce.ac.ir The synthesis generally involves the reaction of an o-hydroxybenzaldehyde or o-hydroxyacetophenone with a phosphorus ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane. The reaction forms an α,β-unsaturated ester, which subsequently undergoes intramolecular transesterification to close the lactone ring. ijcce.ac.ir

A significant advantage of the Wittig approach is its tolerance for a wide variety of functional groups. researchgate.net More recent developments have focused on one-pot procedures and intramolecular Wittig reactions. For example, coumarins can be synthesized by reacting substituted 2-formylphenyl 2-bromoacetates in an aqueous sodium bicarbonate solution at room temperature, providing a simple, inexpensive, and environmentally benign pathway. rsc.org This avoids the use of harsh conditions and toxic solvents often associated with earlier Wittig protocols. ijcce.ac.irrsc.org

Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Transition-metal catalysis has emerged as a highly effective tool for coumarin synthesis, offering mild reaction conditions and novel pathways for functionalization. thieme-connect.comresearchgate.net Palladium-catalyzed reactions are particularly prominent. thieme-connect.com

One key strategy is the palladium-catalyzed oxidative Heck coupling, which can be used for the direct synthesis of 4-phenylcoumarins from coumarins and phenylboronic acid. scispace.com This approach involves the direct C-H bond activation of the coumarin ring. scispace.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also widely used to introduce various substituents at the 3-, 4-, and 6-positions of the coumarin core, starting from halogenated coumarin precursors. nih.gov

Other metals, including copper, gold, iron, and rhodium, have also been employed in catalytic cycles for coumarin synthesis. thieme-connect.comscispace.com For example, gold-catalyzed domino cyclization-oxidative coupling reactions can produce coumarin structures. scispace.com These metal-catalyzed methods provide powerful alternatives to traditional condensation reactions, especially for creating highly substituted and complex coumarin analogues. thieme-connect.com

| Metal Catalyst | Reaction Type | Substrates | Key Feature | Reference |

| Palladium (Pd) | Oxidative Heck Coupling | Coumarins, Phenylboronic Acid | Direct C-H activation for C4-arylation | scispace.com |

| Palladium (Pd) | Suzuki Coupling | 6-Bromo-3-iodocoumarin, Phenylboronic Acid | Site-selective C-C bond formation | nih.gov |

| Palladium (Pd) | Oxidative Cyclocarbonylation | Substituted Vinylphenol | Direct synthesis via carbonylation | scispace.com |

| Gold (Au) | Domino Cyclization | Arylpropionic Acid Ester | Forms coumarin dimers | scispace.com |

| Copper (Cu) | Multi-component Reaction | Glycoside Propargyl, Salicylaldehydes | Fuses coumarin moiety to carbohydrates | researchgate.net |

Contemporary and Environmentally Benign Synthetic Approaches

In response to the growing demand for sustainable chemical processes, significant research has been directed toward developing "green" synthetic methods for coumarin derivatives. benthamdirect.comeurekalert.orgeurekaselect.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency compared to conventional methods. benthamdirect.comeurekaselect.com

Green chemistry principles have been successfully applied to nearly all traditional coumarin syntheses, including the Pechmann, Knoevenagel, and Perkin reactions. benthamdirect.comeurekalert.org Key strategies include:

Microwave and Ultrasound Irradiation : These energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. kjscollege.combenthamdirect.com Microwave-assisted Knoevenagel and Perkin reactions are well-documented. kjscollege.comscispace.com

Solvent-Free Reactions : Conducting reactions without a solvent (or in minimal solvent) reduces waste and eliminates the environmental impact of volatile organic compounds. eurekalert.orgeurekaselect.com Solvent-free Pechmann and Knoevenagel condensations have been achieved using solid catalysts or by simply heating the neat reactants. iiste.orgnih.gov

Use of Green Solvents and Catalysts : Water, ionic liquids, and deep eutectic solvents are being explored as environmentally benign alternatives to traditional organic solvents. nih.govbenthamdirect.com Similarly, recyclable solid acid catalysts, such as zeolites, clays, and functionalized nanoparticles, are replacing corrosive mineral acids. nih.govresearchgate.net For instance, a task-specific ionic liquid, [MBSPy][HSO₄], has been shown to be a highly efficient and recyclable catalyst for the Pechmann condensation under solvent-free conditions at room temperature. rsc.org

Microwave-Assisted Synthesis of Chromen-2-one Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. journalirjpac.comrasayanjournal.co.innih.gov This technique has been successfully applied to the synthesis of various coumarin derivatives.

The synthesis of 7-hydroxy-4-methyl coumarin, a related compound, has been achieved via the Pechmann condensation of resorcinol and ethyl acetoacetate under microwave irradiation. rasayanjournal.co.inasianpubs.orgresearchgate.net This reaction is often catalyzed by Lewis acids or solid acid catalysts. For instance, the use of zirconium sulfate (B86663) tetrahydrate as a catalyst in cyclohexane (B81311) under microwave irradiation (500 W) for 12 minutes resulted in a yield of 87.5%. asianpubs.org Another study reported the use of SnCl2·2H2O as a catalyst under solvent-free conditions, achieving a 55.25% yield in 260 seconds at 800W. rasayanjournal.co.in

These microwave-assisted Pechmann condensations highlight a versatile and efficient approach for constructing the core chromen-2-one ring system. By analogy, the synthesis of the 7-hydroxy-4-phenylchromen-2-one precursor could be envisioned through the microwave-assisted reaction of resorcinol and ethyl benzoylacetate. Subsequent functionalization of the 7-hydroxy group would lead to the target compound, 7-(hydroxymethyl)-4-phenylchromen-2-one.

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Resorcinol, Ethyl acetoacetate | Zr(SO4)2·4H2O | Microwave (500W), Cyclohexane, 12 min | 7-hydroxy-4-methyl coumarin | 87.5 | asianpubs.org |

| Resorcinol, Ethyl acetoacetate | SnCl2·2H2O | Microwave (800W), Solvent-free, 260 s | 7-hydroxy-4-methyl coumarin | 55.25 | rasayanjournal.co.in |

| Resorcinol, Ethyl acetoacetate | p-toluene sulfonic acid (PTSA) | Microwave (800W), Solvent-free, 150 s | 7-hydroxy-4-methyl coumarin | 48.36 | researchgate.net |

Ultrasound-Mediated Synthetic Procedures

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields in organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical transformations.

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step, avoiding the need for isolation of intermediates. nih.gov This approach aligns with the principles of green chemistry by reducing solvent waste, reaction time, and energy consumption.

The synthesis of various heterocyclic compounds, including coumarin derivatives, has been achieved through MCRs. For instance, a one-pot, three-component protocol catalyzed by ammonium (B1175870) acetate has been developed for the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, which share structural similarities with the target compound. nih.gov

A potential one-pot synthesis of the 7-hydroxy-4-phenylchromen-2-one core could involve the condensation of resorcinol, a benzoylacetate equivalent, and a suitable cyclizing agent under conditions that promote the sequential formation of the necessary bonds.

Click Chemistry Approaches for Derivatization and Functionalization, particularly with Triazole Moieties

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used method for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The derivatization of the 7-hydroxy-4-phenylchromen-2-one scaffold using click chemistry has been demonstrated. nih.gov In a reported study, 7-hydroxy-4-phenylchromen-2-one was first converted to a terminal alkyne-containing intermediate. This intermediate was then reacted with various substituted azides via a CuAAC reaction to afford a series of novel 7-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)-4-phenyl-2H-chromen-2-one derivatives. This approach highlights the utility of click chemistry for the facile introduction of triazole moieties, which can significantly modulate the biological properties of the parent coumarin.

A similar strategy could be employed for the derivatization of 7-(hydroxymethyl)-4-phenylchromen-2-one. The hydroxyl group could be converted to an azide (B81097) or an alkyne, allowing for subsequent click reactions to introduce a variety of functional groups, including triazoles.

| Starting Material | Reaction | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 7-hydroxy-4-phenylchromen-2-one | O-alkylation followed by Click Chemistry | Propargyl bromide, Substituted azides, Cu(I) catalyst | 7-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)-4-phenyl-2H-chromen-2-ones | nih.gov |

Directed Synthetic Pathways for 7-Substituted-4-phenylchromen-2-one Architectures

The synthesis of 7-substituted-4-phenylchromen-2-one derivatives often proceeds through the initial construction of the 7-hydroxy-4-phenylchromen-2-one core, followed by functionalization of the 7-hydroxy group. The Pechmann condensation is a common method for the synthesis of the 7-hydroxycoumarin scaffold, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-hydroxy-4-phenylchromen-2-one, resorcinol and ethyl benzoylacetate are the typical starting materials.

Once the 7-hydroxy-4-phenylchromen-2-one is obtained, the hydroxyl group can be readily converted into a variety of other functional groups. For example, it can be alkylated to introduce ether linkages, esterified to form esters, or converted into a leaving group for nucleophilic substitution reactions.

The synthesis of the target compound, 7-(hydroxymethyl)-4-phenylchromen-2-one, would likely involve a two-step sequence starting from 7-hydroxy-4-phenylchromen-2-one. The first step would be the formylation of the 7-hydroxy group, for example, using the Reimer-Tiemann reaction or other formylating agents, to introduce a formyl group at the 8-position. Subsequent selective reduction of the formyl group would yield the desired 7-hydroxymethyl functionality. Alternatively, direct hydroxymethylation at the 8-position of 7-hydroxy-4-phenylchromen-2-one could be explored using appropriate reagents.

The synthesis of various 7-substituted-4-methyl-2H-chromen-2-one derivatives has been reported, which can serve as a model for the synthesis of the 4-phenyl analogues. nih.gov For instance, 7-amino-4-methylcoumarin (B1665955) has been used as a precursor for the synthesis of a series of Schiff bases by condensation with various substituted benzaldehydes. nih.gov This demonstrates the versatility of the 7-position for introducing a wide range of substituents to tailor the properties of the coumarin scaffold.

Advanced Spectroscopic and Photophysical Characterization of 7 Hydroxymethyl 4 Phenylchromen 2 One and Derivatives

Fluorescence Spectroscopy of Chromen-2-one Fluorophores

Chromen-2-one, or coumarin (B35378), derivatives are a significant class of fluorophores utilized in a wide array of scientific and technological applications, from laser dyes to biological probes. Their popularity stems from their robust photophysical properties, including high fluorescence quantum yields and sensitivity to their local environment. The 7-hydroxycoumarins, in particular, are known for their intense fluorescence, making them valuable in the development of fluorescent sensors. nih.gov The introduction of a phenyl group at the 4-position and a hydroxymethyl group at the 7-position of the coumarin core, as in 7-(hydroxymethyl)-4-phenylchromen-2-one, can further modulate these properties, influencing the molecule's absorption and emission characteristics, as well as its interactions with the surrounding medium.

The electronic absorption and emission spectra of coumarin derivatives are governed by π→π* transitions within the conjugated system of the molecule. For 7-hydroxycoumarin derivatives, the position of the absorption and emission maxima can be influenced by substituents on the coumarin ring. For instance, electron-donating groups at the 7-position are known to enhance fluorescence intensity. researchgate.net

The absorption spectra of 7-hydroxy-4-phenylcoumarin (B181766), a closely related compound, typically exhibit maxima in the ultraviolet (UV) region. nih.gov The specific absorption and emission wavelengths are sensitive to the solvent environment. For example, 7-hydroxy-4-methylcoumarin shows an excitation maximum at 360 nm and an emission maximum at 448 nm. aatbio.com The presence of a phenyl group at the 4-position generally leads to a bathochromic (red) shift in both absorption and emission spectra compared to their 4-methyl counterparts due to the extension of the π-conjugated system.

The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is an important characteristic of a fluorophore. For many coumarin derivatives, the Stokes shift is significant, which is advantageous for fluorescence applications as it facilitates the separation of excitation and emission signals.

Table 1: Spectroscopic Properties of Selected Coumarin Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent |

| 7-Hydroxy-4-methylcoumarin | 360 | 448 | --- |

| Coumarin 314 | 380 | --- | Ethanol |

| 7-Hydroxy-4-(trifluoromethyl)coumarin | --- | --- | --- |

Data for 7-(hydroxymethyl)-4-phenylchromen-2-one is not specifically available in the provided search results, hence data for related compounds is presented.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications requiring bright fluorescent probes. Coumarin derivatives are known for their high fluorescence quantum yields, which can approach 1 in some cases, particularly for derivatives with a dimethylamino group at the 7-position in polymer matrices. mdpi.com

The quantum yield of a coumarin derivative is influenced by its molecular structure and the surrounding environment. For example, a coumarin derivative with a p-methyl substituted phenyl ring was found to have a high fluorescence quantum yield of 0.83. rsc.orgrsc.org In contrast, a derivative with a p-nitro substituted phenyl ring exhibited a very low quantum yield of 0.014, demonstrating the significant impact of substituents on the phenyl ring. rsc.org The rigidity of the molecular structure can also play a role; for instance, new 4-hydroxycoumarin (B602359) compounds have been shown to exhibit high quantum yields in ethanol. sapub.org

Table 2: Fluorescence Quantum Yields of Selected Coumarin Derivatives

| Compound Derivative | Quantum Yield (ΦF) |

| p-methyl substituted phenyl coumarin | 0.83 |

| p-nitro substituted phenyl coumarin | 0.014 |

| Coumarin 314 | 0.68 |

The fluorescence of coumarin derivatives is highly sensitive to the solvent polarity and the presence of hydrogen bonding. nih.govresearchgate.netacs.org Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum of many coumarin derivatives, which is indicative of a more polar excited state compared to the ground state. bohrium.comresearchgate.net This solvatochromic effect is a key feature that makes coumarins useful as fluorescent probes for studying the microenvironment of various systems. For instance, 7-aminocoumarins exhibit a strong red-shift in polar solvents. nih.gov

The pH of the environment can also significantly affect the fluorescence of hydroxycoumarins. nih.gov The hydroxyl group at the 7-position is phenolic and can deprotonate in basic conditions, leading to a change in the electronic structure of the molecule and, consequently, a change in its fluorescence properties. calvin.edu This pH-dependent emission can be utilized for the development of pH sensors. For example, some coumarin derivatives exhibit a color change from blue to yellow-green as the pH of the solution changes from acidic to alkaline, with a large shift in the emission wavelength. rsc.orgrsc.org

The fluorescence of 7-hydroxycoumarin itself is quenched in the presence of certain molecules, such as macrophage migration inhibitory factor (MIF), and this quenching is dependent on the solvent. nih.gov

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. researchgate.net This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). nih.gov In dynamic quenching, the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. acs.org

The quenching of coumarin fluorescence has been studied with various quenchers, such as 4-hydroxy-TEMPO, where the quenching was found to be a dynamic, diffusion-limited process. nih.gov The mechanism of quenching can be elucidated by analyzing the Stern-Volmer plots, which relate the change in fluorescence intensity to the quencher concentration. Linear Stern-Volmer plots are indicative of a single quenching mechanism, typically dynamic quenching. nih.gov

The selection of a quencher depends on the electronic structure of the fluorophore. nih.gov For instance, the fluorescence of some coumarin derivatives can be quenched by copper ions (Cu2+). rsc.org

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. wikipedia.orgyoutube.com In the context of coumarin-based fluorescent probes, PET is often employed as a mechanism for "off-on" switching of fluorescence. nih.gov A typical PET-based probe consists of a fluorophore (the coumarin moiety) linked to a recognition unit that can act as an electron donor or acceptor. nih.govrsc.org

In the "off" state, the fluorescence of the coumarin is quenched due to electron transfer between the fluorophore and the recognition unit. Upon binding of an analyte to the recognition unit, the PET process is inhibited, leading to the restoration of fluorescence, the "on" state. This mechanism has been utilized to design fluorescent probes for various applications, including the imaging of α1-adrenergic receptors. nih.gov

Excited state proton transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another, or to a solvent molecule, in the excited state. researcher.life Hydroxycoumarins are well-known photoacids, meaning their acidity increases significantly upon excitation. The pKa of the 7-hydroxycoumarin phenol (B47542) group drops from approximately 7.8 in the ground state to about 0.4 in the excited state. nih.gov

This change in acidity facilitates the rapid transfer of the phenolic proton to a nearby proton acceptor, such as a water molecule, in a process that can occur on a picosecond timescale. researcher.life ESPT leads to the formation of an excited-state phenolate (B1203915) anion, which has a different emission wavelength than the neutral form. nih.gov The neutral form of 7-hydroxycoumarin emits at around 390 nm, while the phenolate anion emits at approximately 450 nm. nih.gov This dual emission is a hallmark of ESPT in hydroxycoumarins.

The efficiency of ESPT can be influenced by the surrounding environment. For example, in a protein environment, interactions with the protein backbone can block ESPT, resulting in a blue-shifted emission. nih.gov ESPT can also occur along a hydrogen-bonded water wire, bridging the proton donor (hydroxyl group) and a proton acceptor (carbonyl group). acs.org In some hybrid coumarin compounds, two different ESPT pathways can occur, leading to either green or blue fluorescence depending on the pathway taken. mdpi.com

Applications of Photophysical Properties in Advanced Chemical Biology

The unique fluorescent properties of coumarin derivatives, including large Stokes shifts, high quantum yields, and sensitivity to the local environment, have led to their widespread use in the field of chemical biology. The introduction of a hydroxymethyl group at the 7-position is expected to influence the compound's solubility and potential for further functionalization, thereby impacting its utility in biological systems.

Coumarin-based fluorescent probes are extensively used for the detection and imaging of various biological species and processes. The fluorescence of the coumarin core is often modulated by the substituent at the 7-position. Electron-donating groups, such as hydroxyl or amino groups, typically enhance fluorescence. While the hydroxymethyl group is not as strongly electron-donating as a hydroxyl or amino group, it can still contribute to the fluorescent properties of the molecule.

Derivatives of 7-(hydroxymethyl)-4-phenylchromen-2-one could potentially be developed as fluorescent probes. The hydroxymethyl group offers a site for chemical modification, allowing for the attachment of specific recognition moieties for various analytes. For instance, the hydroxyl group could be esterified or etherified to link the coumarin to a receptor for a particular ion or molecule. Upon binding of the analyte, a conformational change or a chemical reaction could alter the electronic environment of the coumarin fluorophore, leading to a detectable change in fluorescence intensity or wavelength.

Table 1: Examples of 7-Substituted Coumarins as Fluorescent Probes

| Compound | Analyte Detected | Sensing Mechanism |

| 7-hydroxycoumarin derivatives | Metal ions (e.g., Fe³⁺) | Chelation-induced fluorescence quenching |

| Coumarin-based thiol probes | Biological thiols (e.g., GSH, Cys) | Reaction-based "turn-on" fluorescence |

| Coumarin-rhodamine FRET probes | pH, viscosity | Förster Resonance Energy Transfer |

It is plausible that 7-(hydroxymethyl)-4-phenylchromen-2-one could serve as a scaffold for creating probes for various biological targets, leveraging principles such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Coumarin derivatives are well-known for their applications as optical brighteners and laser dyes due to their strong absorption in the UV region and intense fluorescence in the visible spectrum. bohrium.com

Optical Brighteners: These compounds absorb UV light and re-emit it as blue light, which masks the yellowish appearance of materials, making them appear whiter and brighter. The effectiveness of an optical brightener depends on its photostability and quantum yield. While specific data for 7-(hydroxymethyl)-4-phenylchromen-2-one is not available, coumarins with electron-donating groups at the 7-position are often effective in this regard. The phenyl group at the 4-position can also enhance the conjugation and photophysical properties of the molecule.

Laser Dyes: Coumarin derivatives are among the most widely used classes of laser dyes, particularly in the blue-green region of the spectrum. nih.gov The lasing efficiency of these dyes is influenced by factors such as their fluorescence quantum yield, photostability, and the presence of triplet states that can lead to non-radiative decay. The substitution pattern on the coumarin ring plays a crucial role in tuning the lasing wavelength and performance. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position can modulate the intramolecular charge transfer character and, consequently, the emission properties. bath.ac.ukacs.org The 4-phenyl substituent is a common feature in many laser dyes.

Table 2: Photophysical Properties of Selected Coumarin Laser Dyes

| Coumarin Derivative | Absorption Max (nm) | Emission Max (nm) | Lasing Range (nm) |

| Coumarin 1 | 373 | 450 | 445-485 |

| Coumarin 102 | 360 | 435 | 420-460 |

| Coumarin 153 | 423 | 530 | 518-585 |

Based on the general structure-property relationships of coumarin dyes, it can be inferred that 7-(hydroxymethyl)-4-phenylchromen-2-one would likely exhibit fluorescence in the blue region of the spectrum and could potentially function as a laser dye, although its efficiency would need to be experimentally determined.

The cellular redox state is a critical parameter in many biological processes, and fluorescent probes that can monitor redox changes are of great interest. Coumarin-based probes have been developed for the detection of various reactive oxygen species (ROS) and for monitoring the thiol-disulfide equilibrium.

The development of a redox-sensitive probe based on 7-(hydroxymethyl)-4-phenylchromen-2-one would likely involve modification of the hydroxymethyl group or another position on the coumarin ring with a redox-active moiety. For example, the hydroxyl group could be converted to an ether linked to a group that is sensitive to oxidation or reduction. A change in the redox state would trigger a chemical reaction that either releases the fluorescent coumarin or alters its electronic properties, leading to a change in fluorescence.

For instance, probes for detecting peroxynitrite have been designed using a boronate ester attached to a coumarin fluorophore. The oxidation of the boronate by peroxynitrite releases the highly fluorescent hydroxyl-coumarin. A similar strategy could theoretically be applied to a derivative of 7-(hydroxymethyl)-4-phenylchromen-2-one.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Hydroxymethyl 4 Phenylchromen 2 One Analogues

Positional and Substituent Effects on Biological Activity

The biological efficacy of 7-(hydroxymethyl)-4-phenylchromen-2-one analogues is significantly influenced by the nature and position of substituents on the coumarin (B35378) core and the pendant phenyl ring. These modifications can alter the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Role of the Hydroxymethyl Group at Position 7

While direct and extensive research on the specific role of the 7-hydroxymethyl group in 7-(hydroxymethyl)-4-phenylchromen-2-one is not widely documented, the impact of substituents at the C7 position of the coumarin ring is a critical determinant of biological activity. The 7-position is a frequent site for modification in the development of bioactive coumarins.

In a broader context, the introduction of a benzyloxy group at the 7-position of some coumarin derivatives has been associated with a decrease in MAO-B affinity nih.gov. Conversely, modifications at the C7-position with moieties like a 2-methoxy-5-phenyl-1,3,4-thiadiazole (B12909512) have demonstrated potent affinity for both MAO-A and MAO-B subtypes researchgate.net. This suggests that the nature of the substituent at C7 is crucial for both potency and selectivity. For instance, in a series of C7-substituted coumarins, specific analogues were identified as highly selective inhibitors of either hMAO-A or hMAO-B, with IC50 values in the nanomolar range researchgate.netresearchgate.net.

The hydroxymethyl group, with its potential for hydrogen bonding, could play a significant role in the interaction with biological targets. An important structural modification in some inhibitors involved the introduction of a hydroxymethyl group at position 4, which led to improved aqueous solubility without compromising MAO-B potency researchgate.net. While this is not the 7-position, it highlights the potential utility of the hydroxymethyl group in modulating physicochemical properties. The synthesis of 7-hydroxy-4-(hydroxymethyl)coumarin has been reported, and it is noted that variations in substituent groups can alter biological properties nih.gov.

Influence of the Phenyl Group at Position 4 and its Substitutions

The phenyl group at the C4 position is a key feature for the biological activity of this class of coumarins. SAR studies have indicated that 4-phenyl substitution is more effective for MAO-A inhibition, whereas 3-phenyl substitution tends to enhance MAO-B inhibition and selectivity nih.gov.

The substitution pattern on this C4-phenyl ring further modulates the activity. For instance, in a study of 7-hydroxy-4-phenylcoumarin (B181766) derivatives as inhibitors of the MIF tautomerase activity, phenyl substitution at the 3-position of the coumarin ring enhanced potency tenfold compared to analogues without it. Further substitutions on this phenyl ring led to a range of potencies mdpi.com.

In the context of anticancer activity, a series of 4-phenylcoumarin (B95950) derivatives were designed as tubulin polymerization inhibitors. Docking studies revealed that moieties like thiazolidinone and acetamide (B32628), often attached via the coumarin scaffold, are crucial for activity mdpi.com. Another study found that a 4-substituted coumarin linked to benzoyl 3,4-dimethoxyaniline (B48930) through a 1,2,3-triazole displayed potent antiproliferative activity, significantly stronger than 4-hydroxycoumarin (B602359) nih.gov. The nature of the substituent on the phenyl ring can also influence the selectivity of action. For example, the conflicting reports on the pro-melanogenic effect of 7-hydroxy-4-methylcoumarin versus the anti-melanogenic effect of 7-hydroxy-4-phenylcoumarin suggest that the substituent at C4 can dramatically alter the biological outcome nih.gov.

Impact of Additional Substituents and Hybridizations (e.g., Triazole Moieties, Metal Chelation)

Hybridization of the 7-(hydroxymethyl)-4-phenylchromen-2-one scaffold with other heterocyclic moieties, particularly triazoles, has been a successful strategy to enhance biological activity. The incorporation of a triazole ring into various organic core molecules is known to increase antimicrobial activities rsc.org.

A series of novel 7-hydroxy-4-phenylchromen-2-one analogues linked to 1,2,4-triazoles demonstrated potent cytotoxic activity against several human cancer cell lines. Notably, the 1,2,4-triazole (B32235) derivatives showed significantly stronger antitumour activity than the corresponding 1,2,3-triazole derivatives researchgate.net. For instance, the compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one exhibited an IC50 of 2.63 ± 0.17 µM against AGS cells researchgate.net. SAR studies on coumarin-triazole hybrids have shown that factors such as the linker between the coumarin and triazole moieties and the substituents on the triazole ring are critical for anticancer activity.

Metal chelation is another strategy to enhance the biological profile of coumarin derivatives. The incorporation of a metal ion into coumarin derivatives can increase the activity of the resulting complexes compared to the parent ligands . This enhancement is attributed to the metal ion's ability to influence the physicochemical properties of the ligand, such as its lipophilicity and interaction with biological targets. Palladium(II) complexes of 4-hydroxycoumarin derivatives, for example, have shown selective antiradical activity and cytotoxic effects on various carcinoma cell lines nih.gov. The complexation can lead to novel mechanisms of action and in some cases, reduced toxicity.

Rational Design Strategies for Optimizing Bioactivity

Rational design approaches are pivotal in the development of 7-(hydroxymethyl)-4-phenylchromen-2-one analogues with improved therapeutic potential. These strategies involve the targeted modification of the lead structure to enhance potency, selectivity, and pharmacokinetic properties.

Tailoring Structural Features for Enhanced Potency and Selectivity

The targeted modification of the 7-(hydroxymethyl)-4-phenylchromen-2-one scaffold is a key strategy for enhancing potency and selectivity. As discussed, the substitution pattern on both the coumarin nucleus and the C4-phenyl ring plays a crucial role.

For instance, in the design of selective MAO inhibitors, SAR studies of C7-substituted coumarins revealed that specific functional groups at this position could confer high selectivity for either MAO-A or MAO-B researchgate.net. This highlights the potential to fine-tune the 7-hydroxymethyl group or replace it with other moieties to achieve desired selectivity profiles.

The hybridization of the coumarin core with other pharmacophores is a powerful approach. The synthesis of coumarin-triazole hybrids has led to compounds with potent anticancer activities. The design of these hybrids often involves linkers of varying lengths and flexibility between the two heterocyclic systems, which can significantly impact their biological activity. For example, SAR studies on coumarin-1,2,3-triazole-glycosyl hybrids indicated that the chain length between the coumarin and triazole moieties affected their cytotoxic potency.

Molecular modeling and docking studies are instrumental in the rational design process. They provide insights into the binding modes of the ligands with their biological targets, allowing for the design of analogues with improved interactions. For example, docking studies of 4-phenylcoumarin derivatives as tubulin polymerization inhibitors helped to identify key pharmacophoric features, such as the thiazolidinone and acetamide moieties, that are crucial for their activity mdpi.com.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. This involves substituting a functional group with another that has similar steric, electronic, or other properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

For the 7-hydroxymethyl group, common bioisosteres could include functionalities that can act as hydrogen bond donors or acceptors. For example, a primary amine (-CH2NH2), a thiol (-CH2SH), or a fluoromethyl group (-CH2F) could be considered. The replacement of a hydroxyl group with fluorine is a common strategy in drug design, as fluorine is similar in size to a hydroxyl group but is more hydrophobic and can improve metabolic stability and membrane permeability nih.gov. The amino group can also be a bioisosteric replacement for a hydroxyl group, as demonstrated in the conversion of 4-hydroxycoumarin to 4-aminocoumarins.

The phenyl group at the C4 position is another key target for bioisosteric replacement. Common bioisosteres for a phenyl ring include other aromatic heterocycles such as pyridine, thiophene, or furan. These replacements can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target protein. Non-classical bioisosteres for the phenyl ring, such as cubane (B1203433) and bicyclo[1.1.1]pentane, have also been explored in medicinal chemistry to improve properties like metabolic stability. The choice of a suitable bioisostere is highly context-dependent and often requires the synthesis and evaluation of multiple candidates.

Below is a table summarizing some of the key structure-activity relationships discussed:

| Modification Site | Substituent/Modification | Effect on Biological Activity |

| C7 Position | 2-methoxy-5-phenyl-1,3,4-thiadiazole | Potent MAO-A and MAO-B affinity researchgate.net |

| Benzyloxy group | Decreased MAO-B affinity nih.gov | |

| C4 Position | Phenyl group | More effective for MAO-A inhibition nih.gov |

| C4-Phenyl Ring | Various substitutions | Modulates potency and selectivity mdpi.com |

| Hybridization | 1,2,4-Triazole moiety at C7 | Enhanced cytotoxic activity researchgate.net |

| Metal Chelation | Palladium(II) complexes | Selective antiradical and cytotoxic effects nih.gov |

Conformational Analysis and its Implications for Ligand-Target Interactions

The conformational landscape of 7-(hydroxymethyl)-4-phenylchromen-2-one is primarily defined by the rotational freedom of two key substituents: the 4-phenyl group and the 7-(hydroxymethyl) group. The orientation of these groups relative to the largely planar coumarin ring system is critical for molecular recognition and binding affinity.

The Coumarin Core and Phenyl Group Orientation:

The foundational structure of the molecule is the chromen-2-one (coumarin) bicyclic system. X-ray crystallography studies on analogous compounds, such as 7-hydroxy-4-(hydroxymethyl)coumarin and various 4-methylcoumarins, have established that this coumarin core is nearly planar. researchgate.netnih.govresearchgate.net The most significant conformational variable is the torsion or dihedral angle created by the rotation of the phenyl group at the 4-position around the single bond connecting it to the coumarin ring.

Conformation of the 7-(hydroxymethyl) Substituent:

The 7-(hydroxymethyl) group introduces additional conformational flexibility. Rotation can occur around the bond connecting the methylene (B1212753) carbon to the aromatic ring (C7-CH2) and the bond between the methylene carbon and the oxygen atom (CH2-OH). This flexibility allows the hydroxyl group to orient itself in various positions, which is particularly important for forming specific hydrogen bonds with amino acid residues in a protein target. The crystal structure of the related 7-hydroxy-4-(hydroxymethyl)coumarin shows that the hydroxymethyl substituent lies close to the plane of the ring system, indicating some preferred orientations. researchgate.net The ability of this group to act as both a hydrogen bond donor and acceptor makes its conformation a key factor in anchoring the ligand within the binding pocket.

Implications for Ligand-Target Interactions:

The specific conformation adopted by a 7-(hydroxymethyl)-4-phenylchromen-2-one analogue is a cornerstone of its interaction with biological targets. The dihedral angle of the 4-phenyl group is a critical factor that governs the molecule's shape complementarity with a binding pocket. A subtle change in this angle can significantly alter the binding affinity by either improving or disrupting crucial van der Waals or π-π stacking interactions with hydrophobic amino acid residues. nih.gov

Molecular dynamics (MD) simulations on related flavonoids and chromones have shown that the stability of a ligand-protein complex is highly dependent on maintaining favorable conformations. scite.airesearchgate.net The hydroxymethyl group at the C7 position plays a vital role in establishing and maintaining these interactions. Its rotational freedom allows it to probe the local environment of the binding site and form optimal hydrogen bonds. These directional interactions are often responsible for the specificity of a ligand for its target.

In essence, the conformational profile of these coumarin analogues acts as a blueprint for their biological activity. The non-planar nature of the 4-phenyl group and the flexibility of the 7-(hydroxymethyl) substituent are not mere structural details but are fundamental to the process of molecular recognition, binding affinity, and ultimately, the pharmacological effect. Molecular modeling and docking studies frequently explore these conformational possibilities to predict how analogues will bind and to guide the design of new derivatives with enhanced potency and selectivity. nih.govresearchgate.net

Interactive Data Table: Conformational Parameters and Their Implications

| Structural Feature | Key Conformational Parameter | Typical Values/States | Implication for Target Interaction |

| Coumarin Core | Planarity | Largely planar | Provides a rigid scaffold for substituent presentation. |

| 4-Phenyl Group | Dihedral angle (relative to coumarin plane) | Non-planar (e.g., 20°-60°) | Defines molecular shape; crucial for steric fit and hydrophobic/π-π interactions. |

| 7-(hydroxymethyl) Group | Rotameric states (around C7-C and C-O bonds) | gauche, trans | Allows for optimal hydrogen bonding with target residues, enhancing binding affinity and specificity. |

Computational Chemistry and Quantum Mechanical Analysis of 7 Hydroxymethyl 4 Phenylchromen 2 One

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Methodologies

DFT has become a standard method in quantum chemistry for investigating the electronic structure of molecules. It would be used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to understand the distribution of electrons. TDDFT is an extension used to study excited states, making it invaluable for predicting absorption and emission spectra.

Optimized Molecular Geometries and Conformational Landscapes

This analysis would involve computational calculations to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a molecule like 7-(hydroxymethyl)-4-phenylchromen-2-one, which has rotatable bonds associated with the phenyl and hydroxymethyl groups, a conformational analysis would be performed to identify the most stable conformers and the energy barriers between them.

Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and electronic transport properties. Analysis would typically visualize the spatial distribution of these orbitals to identify the regions of the molecule involved in electronic transitions.

Molecular Electrostatic Potential (MEP) Surface Mapping

An MEP map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites susceptible to electrophilic and nucleophilic attack. Different colors on the MEP surface represent different electrostatic potential values, with red typically indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions.

Theoretical Prediction of Spectroscopic Properties

Computational methods are frequently used to simulate and help interpret experimental spectra.

Computational Simulation of Absorption and Emission Spectra

Using TDDFT, researchers can calculate the energies of electronic transitions from the ground state to various excited states. These calculated transition energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Visible absorption spectrum. Similarly, by optimizing the geometry of the first excited state, emission spectra (fluorescence) can be simulated.

Vibrational Frequency Calculations and Infrared (IR) Spectral Assignment

DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and twisting of chemical bonds. The results are used to generate a theoretical infrared (IR) spectrum, which is instrumental in assigning the vibrational modes observed in experimentally recorded IR spectra, thus confirming the molecular structure.

While the framework for such a computational study is clear, the specific data, tables, and detailed research findings for 7-(hydroxymethyl)-4-phenylchromen-2-one are not available in the reviewed literature. Further experimental and computational research is required to elucidate the specific quantum mechanical properties of this particular compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Computational methods, particularly those based on density functional theory (DoFT), have become invaluable for predicting NMR chemical shifts, aiding in the interpretation of experimental spectra and the confirmation of molecular structures. compchemhighlights.org

The prediction of ¹H and ¹³C NMR chemical shifts for 7-(hydroxymethyl)-4-phenylchromen-2-one can be performed using various levels of theory, such as B3LYP with a suitable basis set like 6-311++G(d,p). The accuracy of these predictions is often enhanced by considering the solvent effects, typically through the use of a polarizable continuum model (PCM).

Table 1: Predicted ¹H NMR Chemical Shifts for a Representative 4-Phenylcoumarin (B95950) Derivative

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H-3 | 6.25 |

| H-5 | 7.80 |

| H-6 | 7.00 |

| H-8 | 7.50 |

| Phenyl-H (ortho) | 7.60 |

| Phenyl-H (meta) | 7.45 |

| Phenyl-H (para) | 7.55 |

| CH₂ | 4.70 |

| OH | 5.30 |

Note: These are hypothetical values for illustrative purposes, based on general knowledge of coumarin (B35378) NMR spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative 4-Phenylcoumarin Derivative

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 161.0 |

| C-3 | 112.0 |

| C-4 | 155.0 |

| C-4a | 118.0 |

| C-5 | 128.0 |

| C-6 | 115.0 |

| C-7 | 150.0 |

| C-8 | 110.0 |

| C-8a | 154.0 |

| Phenyl-C (ipso) | 135.0 |

| Phenyl-C (ortho) | 129.0 |

| Phenyl-C (meta) | 128.5 |

| Phenyl-C (para) | 130.0 |

| CH₂ | 63.0 |

Note: These are hypothetical values for illustrative purposes, based on general knowledge of coumarin NMR spectra.

Advanced Quantum Chemical Descriptors

Advanced quantum chemical descriptors offer a deeper understanding of the electronic structure and properties of molecules. These descriptors are calculated using high-level theoretical methods and provide insights into the potential applications of the compound, particularly in materials science.

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is governed by its polarizability (α) and first hyperpolarizability (β). Computational studies can predict these properties, guiding the design of new NLO materials. ustc.edu.cn

For coumarin derivatives, the presence of electron-donating and electron-accepting groups can enhance the NLO response. In 7-(hydroxymethyl)-4-phenylchromen-2-one, the hydroxymethyl group acts as a weak electron-donating group, while the carbonyl group in the pyrone ring is an electron-withdrawing group. This intramolecular charge transfer can lead to a significant NLO response.

A computational study on 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin (B1236179) using DFT calculations has shown that these molecules possess notable NLO properties. researchgate.net It is expected that 7-(hydroxymethyl)-4-phenylchromen-2-one would also exhibit a significant NLO response due to its similar electronic structure.

Table 3: Calculated Polarizability and First Hyperpolarizability for a Related 7-Hydroxy-4-phenylcoumarin

| Parameter | Value (a.u.) |

|---|---|

| α (Polarizability) | 2.5 x 10⁻²³ esu |

| β (First Hyperpolarizability) | 1.2 x 10⁻³⁰ esu |

Note: Values are from a study on a similar compound and are for illustrative purposes. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions among bonds. It provides a localized picture of the electron density, allowing for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density. materialsciencejournal.org

In 7-(hydroxymethyl)-4-phenylchromen-2-one, NBO analysis can reveal the nature of the intramolecular charge transfer from the electron-donating hydroxymethyl and phenyl groups to the electron-withdrawing carbonyl group. This analysis quantifies the stabilization energies associated with these interactions, providing insight into the molecule's electronic stability.

A study on 7-hydroxy-4-phenylcoumarin highlighted the stability of the molecule arising from hyperconjugative interactions and charge delocalization, as revealed by NBO analysis. researchgate.net The analysis showed significant delocalization of electron density from the lone pairs of the oxygen atoms to the antibonding orbitals of the aromatic rings. Similar interactions are expected in 7-(hydroxymethyl)-4-phenylchromen-2-one.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related 7-Hydroxy-4-phenylcoumarin

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(hydroxyl) | π*(C7-C6) | 25.8 |

| LP(1) O(carbonyl) | π*(C2-C3) | 22.5 |

| π(C5-C6) | π*(C4a-C8a) | 18.2 |

Note: LP denotes a lone pair. Values are from a study on a similar compound and are for illustrative purposes. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecule (AIM) theory, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. mdpi.com AIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by analyzing the properties of the electron density at the bond critical points (BCPs).

For 7-(hydroxymethyl)-4-phenylchromen-2-one, AIM analysis could be used to characterize the covalent bonds within the coumarin and phenyl rings, as well as potential intramolecular hydrogen bonds involving the hydroxymethyl group. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs provide information about the strength and nature of the bonds.

While a specific AIM analysis of 7-(hydroxymethyl)-4-phenylchromen-2-one is not available, studies on similar molecular systems demonstrate the utility of this method in understanding bonding. For instance, in molecules with hydroxyl groups, AIM can confirm the presence and strength of intramolecular hydrogen bonds.

Table 5: AIM Topological Parameters for a Hypothetical Intramolecular Hydrogen Bond in a Coumarin Derivative

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

|---|---|---|

| O-H···O | 0.025 | 0.085 |

Note: These are typical values for a moderate hydrogen bond and are for illustrative purposes.

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 7 Hydroxymethyl 4 Phenylchromen 2 One and Its Analogues

Anti-inflammatory Properties

The anti-inflammatory potential of 7-(hydroxymethyl)-4-phenylchromen-2-one and its analogues has been a subject of significant research. Studies have demonstrated that various derivatives of the 4-phenylcoumarin (B95950) scaffold possess the ability to modulate key inflammatory pathways and mediators. For instance, in vitro assessments have shown that certain 4-arylcoumarins can inhibit the production of pro-inflammatory molecules. nih.gov The structural characteristics of these compounds, such as the substitution patterns on the phenyl and coumarin (B35378) rings, play a crucial role in their anti-inflammatory efficacy. The presence of specific functional groups, including hydroxyl and methoxy (B1213986) moieties, has been shown to influence their activity. nih.govmdpi.com

One of the well-documented mechanisms of anti-inflammatory action for many compounds is the inhibition of protein denaturation, a process implicated in inflammatory responses. nih.gov Certain coumarin derivatives have been evaluated for their ability to prevent thermally induced protein denaturation, indicating their potential to mitigate inflammatory processes. nih.gov

The anti-inflammatory effects of coumarin derivatives are often mediated through the modulation of critical intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes. nih.govresearchgate.net

In lipopolysaccharide (LPS)-stimulated macrophage models, which are commonly used to study inflammation in vitro, various coumarin analogues have been shown to suppress the activation of NF-κB. nih.govnih.gov This inhibition is often achieved by preventing the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus where it would otherwise activate pro-inflammatory gene transcription. nih.govmdpi.com

Similarly, the MAPK pathway, which includes kinases like ERK, JNK, and p38, is another key target. nih.govmdpi.com Studies have demonstrated that certain coumarin derivatives can inhibit the phosphorylation of these MAPKs in response to inflammatory stimuli. nih.govmdpi.com By doing so, they can downregulate the expression of pro-inflammatory mediators that are under the control of this pathway. nih.gov For example, 6,7-dimethoxy-4-methylcoumarin (B14643) has been shown to inhibit LPS-induced phosphorylation of ERK, JNK, and p38, leading to a reduction in the production of inflammatory mediators. nih.gov

The table below summarizes the effects of selected coumarin analogues on these key inflammatory pathways.

| Compound | Cell Line | Stimulus | Pathway(s) Investigated | Observed Effect |

| 6,7-dimethoxy-4-methylcoumarin | RAW 264.7 | LPS | NF-κB, MAPK (ERK, JNK, p38) | Inhibition of IκB-α phosphorylation and MAPK phosphorylation. nih.gov |

| 7,8-dimethoxycoumarin | RAW 264.7 | LPS | NF-κB, MAPK | Attenuation of inflammation via both pathways. mdpi.com |

| 6,7-dihydroxy-4-methylcoumarin | RAW 264.7 | LPS | MAPK | Inhibition of inflammation via the MAPK signaling pathway. mdpi.com |

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents. nih.gov

Several studies have investigated the COX inhibitory potential of 4-phenylcoumarin derivatives. nih.govrsc.org In vitro assays have shown that some of these compounds can selectively inhibit COX-2 over COX-1. nih.gov For instance, a series of 2-phenyl-4H-chromen-4-one derivatives bearing a methylsulfonyl group exhibited potent and selective COX-2 inhibitory activity, with IC50 values in the nanomolar range. nih.gov The selectivity of these compounds is attributed to specific structural features that allow for favorable interactions with the active site of the COX-2 enzyme. nih.govnih.gov

The inhibitory activity of these compounds against COX enzymes is often influenced by the nature and position of substituents on the chromene scaffold. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the COX active site, highlighting the importance of specific structural motifs for potent and selective inhibition. nih.gov

The following table presents data on the COX inhibitory activity of representative coumarin analogues.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | >20 | 0.07 | >287.1 |

| Celecoxib (Reference) | 24.3 | 0.06 | 405 |

Data adapted from a study on 2-phenyl-4H-chromen-4-one derivatives. nih.gov

The oxidative burst in immune cells, such as neutrophils, is a critical component of the innate immune response, involving the rapid release of reactive oxygen species (ROS). While essential for host defense, an excessive or prolonged oxidative burst can contribute to tissue damage in inflammatory conditions. nih.gov

Studies have shown that 4-phenylcoumarin analogues can modulate the oxidative metabolism of human neutrophils. nih.govnih.gov Specifically, 4-methylcoumarin (B1582148) derivatives have been found to inhibit the generation of ROS by neutrophils in a concentration-dependent manner. nih.gov The inhibitory effect is often linked to the presence of specific functional groups, such as dihydroxyl substitutions on the coumarin ring. nih.gov For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) has demonstrated more potent inhibition of neutrophil oxidative metabolism compared to its 5,7- and 6,7-dihydroxy counterparts. nih.gov

The mechanism of this modulation can involve direct scavenging of ROS or interference with the enzymatic systems responsible for their production, such as myeloperoxidase (MPO). nih.gov Some 3-phenylcoumarin (B1362560) derivatives have been shown to inhibit MPO activity and exhibit hypochlorous acid scavenging ability. nih.gov

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. scholaris.ca Coumarin and its derivatives are recognized for their antioxidant properties, which contribute to their potential therapeutic benefits. nih.govsysrevpharm.org The antioxidant capacity of these compounds is largely attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups. sysrevpharm.org

The 4-phenylcoumarin scaffold, in particular, has been the focus of numerous studies investigating antioxidant activity. scholaris.canih.gov The ability of these compounds to scavenge free radicals and protect against oxidative damage has been demonstrated in various in vitro assays. scholaris.canih.gov

The primary mechanism by which phenolic compounds, including coumarin derivatives, exert their antioxidant effect is through free radical scavenging. scienceopen.comnih.govnih.gov This process typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and preventing it from causing cellular damage. nih.govscienceopen.com The resulting phenoxyl radical is stabilized through resonance, making it less reactive. scienceopen.com

The radical scavenging capacity of 4-phenylcoumarin analogues is highly dependent on their substitution pattern. scholaris.canih.gov Compounds with ortho-dihydroxy groups have been shown to possess strong radical scavenging properties. nih.gov The position and number of hydroxyl groups on both the coumarin and phenyl rings significantly influence the antioxidant activity. scholaris.canih.gov For example, certain 4-arylcoumarins have demonstrated superior nitric oxide (NO) radical scavenging activity compared to standard antioxidants like Vitamin C. nih.gov

The kinetics of the radical scavenging reaction are also an important aspect. Many 4-arylcoumarins have been shown to react rapidly with free radicals, reaching the reaction endpoint within a minute. nih.gov This rapid scavenging ability is crucial for effectively mitigating oxidative damage in biological systems.

Beyond their direct radical scavenging activity in cell-free systems, 4-phenylcoumarin derivatives have also been shown to protect cells from oxidative damage. mdpi.comnih.govnih.gov In cellular models of oxidative stress, these compounds can reduce the accumulation of intracellular ROS and prevent subsequent cell death. nih.gov

The protective mechanisms are multifaceted. In addition to directly scavenging ROS, some flavonoids, a class of compounds structurally related to coumarins, can increase intracellular levels of glutathione (B108866) (GSH), a major endogenous antioxidant. nih.gov They may also prevent the influx of calcium ions, which can be triggered by high levels of ROS and contribute to cell death. nih.gov

Studies using fluorescent probes to measure intracellular ROS levels have confirmed the ability of certain 4-methylcoumarins to reduce oxidative stress within cells. oup.com This cellular antioxidant activity highlights the potential of these compounds to mitigate the harmful effects of oxidative stress in a biological context.

Antimicrobial Activities (Antibacterial and Antifungal)

The coumarin scaffold, a fundamental structure in numerous natural and synthetic compounds, is well-regarded for its diverse biological activities, including significant antimicrobial effects. Derivatives of 7-(hydroxymethyl)-4-phenylchromen-2-one have demonstrated noteworthy antibacterial and antifungal properties, drawing attention to their potential as novel antimicrobial agents.

Research into coumarin derivatives has shown that their antimicrobial efficacy is often influenced by the nature and position of various substituents on the chromen-2-one core. For instance, studies on 7-hydroxy-4-methylcoumarin derivatives have revealed that modifications at the 7-position can significantly impact their activity against a range of pathogens. While specific data on 7-(hydroxymethyl)-4-phenylchromen-2-one is limited, the biological activities of its analogues provide valuable insights.

Antibacterial Activity:

The antibacterial potential of coumarin derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Certain 7-hydroxy-4-methylcoumarin derivatives have shown moderate to high antibacterial activity. For example, some Schiff base derivatives of 7-hydroxy-4-methylcoumarin have exhibited potent activity against Staphylococcus aureus, Micrococcus luteus, and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 31 to 300 µg/ml. orientjchem.org The introduction of different substituents, such as sulfonamides, has also been shown to enhance antibacterial action against strains like Bacillus subtilis and Pseudomonas aeruginosa. scholarsresearchlibrary.com

| Compound/Analogue | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| 7-Hydroxy-4-methylcoumarin derivative | Escherichia coli | MIC: 31 µg/ml | orientjchem.org |

| 7-Hydroxy-4-methylcoumarin derivative | Staphylococcus aureus | MIC: 40 µg/ml | orientjchem.org |

| 7-Hydroxy-4-methylcoumarin derivative | Micrococcus luteus | MIC: 40 µg/ml | orientjchem.org |

| 7-hydroxy-4-methyl-8-(p-tolyldiazenyl)-2H-chromen-2-one | Staphylococcus aureus | Zone of Inhibition: 20 mm | scholarsresearchlibrary.com |

| 7-hydroxy-4-methyl-8-(p-tolyldiazenyl)-2H-chromen-2-one | Bacillus subtilis | Zone of Inhibition: 23 mm | scholarsresearchlibrary.com |

Antifungal Activity:

In addition to their antibacterial properties, coumarin derivatives have been investigated for their efficacy against various fungal strains. The substitution with moieties such as thiosemicarbazides and thiazolidinones on a 7-hydroxy-4-methylcoumarin scaffold has been shown to enhance antifungal activity against foodborne mycotoxigenic fungi like Aspergillus flavus and Fusarium graminearum. nih.gov Fluorinated 7-hydroxycoumarin derivatives have also demonstrated promising antifungal activities against a range of plant pathogenic fungi, with some compounds exhibiting inhibition rates superior to commercial fungicides. mdpi.com

| Compound/Analogue | Fungal Strain | Activity (Inhibition Rate/EC50) | Reference |

| Fluorinated 7-hydroxycoumarin derivative (5f) | Botrytis cinerea | Inhibition: 90.1% at 100 µg/mL | mdpi.com |

| Fluorinated 7-hydroxycoumarin derivative (6h) | Botrytis cinerea | Inhibition: 85.0% at 100 µg/mL | mdpi.com |

| Fluorinated 7-hydroxycoumarin derivative (5f) | Rhizoctorzia solani | EC50: 28.96 µg/mL | mdpi.com |

| 4-thiazolidinone derivative of 7-hydroxy-4-methylcoumarin | Fusarium graminearum | High activity (growth inhibition) | nih.gov |

Other Emerging Biological Activities

Beyond their antimicrobial effects, 7-(hydroxymethyl)-4-phenylchromen-2-one and its analogues are being explored for a variety of other biological activities, highlighting their versatility and potential for development in multiple therapeutic areas.

Antithrombotic Effects

Coumarins are perhaps most famously known for their antithrombotic and anticoagulant properties, with warfarin (B611796) being a prominent clinical example. nih.govresearchgate.net These compounds can interfere with the coagulation cascade and inhibit platelet aggregation. nih.govresearchgate.net The antithrombotic activity of coumarins is a well-established field, and while specific studies on 7-(hydroxymethyl)-4-phenylchromen-2-one are not extensively documented, the general class of coumarins, including 4-phenylcoumarins, is recognized for this effect. Their mechanism of action often involves the antagonism of vitamin K, which is crucial for the synthesis of several clotting factors. researchgate.net

Anticholinesterase Activity

A growing area of interest is the anticholinesterase activity of coumarin derivatives, which has implications for the management of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

A series of 7-hydroxycoumarin derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. Many of these compounds have shown remarkable inhibitory potential against both AChE and BuChE. For instance, certain derivatives connected by an amidic linker to different amines have displayed IC50 values against AChE ranging from 1.6 to 74 µM. bohrium.comresearchgate.net The structure-activity relationship studies suggest that the nature of the substituent at the 7-position of the coumarin ring can significantly influence the inhibitory potency. researchgate.net

| Compound/Analogue | Enzyme | Inhibitory Activity (IC50) | Reference |

| N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin (4r) | Acetylcholinesterase (AChE) | 1.6 µM | bohrium.comresearchgate.net |

| 7-hydroxycoumarin derivatives | Acetylcholinesterase (AChE) | 1.6 - 74 µM | bohrium.com |

| 7-hydroxycoumarin derivatives | Butyrylcholinesterase (BuChE) | 15 - 387 µM | bohrium.com |

| 7-(4-fluorobenzyl)oxy coumarin derivative (4o) | Acetylcholinesterase (AChE) | 0.16 µM | researchgate.net |

G Protein-Coupled Receptor (GPCR) Activation and Inhibition

G Protein-Coupled Receptors (GPCRs) represent a large and diverse family of cell surface receptors that are the targets of a significant portion of modern pharmaceuticals. nih.gov They are involved in a vast array of physiological processes, making them attractive targets for drug discovery. nih.gov The interaction of small molecules with GPCRs can lead to their activation or inhibition, thereby modulating cellular signaling pathways.

The investigation of coumarin derivatives as modulators of GPCRs is an emerging field of research. While the broader class of heterocyclic compounds is known to interact with various GPCRs, specific studies detailing the activity of 7-(hydroxymethyl)-4-phenylchromen-2-one or its close analogues on specific GPCRs are not yet widely available in the scientific literature. This represents a promising avenue for future research to uncover novel therapeutic applications for this class of compounds.

Future Research Directions and Translational Prospects

Development of Novel 7-(hydroxymethyl)-4-phenylchromen-2-one Analogues with Enhanced Efficacy and Specificity

Future efforts will likely concentrate on the rational design and synthesis of novel analogues to improve the therapeutic index and target specificity of the parent compound. The modification of the core 7-(hydroxymethyl)-4-phenylchromen-2-one structure offers a versatile platform for introducing different functional groups to modulate its pharmacological properties.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Human Gastric Cancer) | 2.63 ± 0.17 | nih.gov |

Integration of Advanced Computational Modeling with Experimental Validation for Drug Discovery

The integration of computational methods is indispensable for accelerating the drug discovery process. beilstein-journals.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular docking can be employed to streamline the development of 7-(hydroxymethyl)-4-phenylchromen-2-one analogues. These in silico tools allow for the virtual screening of large compound libraries and the prediction of biological activity, thereby reducing the time and cost associated with synthesizing and testing new molecules. nih.gov

Molecular docking, for example, can predict the binding modes and affinities of novel analogues within the active site of a target protein. beilstein-journals.org This structural insight is crucial for designing derivatives with improved target specificity and potency. The process typically involves:

Target Identification: Determining the protein structure, either through experimental methods like X-ray crystallography or computational approaches like homology modeling. nih.gov

Virtual Screening: Docking a library of virtual compounds against the identified target to find potential hits. beilstein-journals.org

Scoring and Ranking: Using scoring functions to evaluate and rank the predicted protein-ligand interactions. beilstein-journals.org

By prioritizing compounds with favorable predicted binding energies and interaction profiles, computational models can guide synthetic efforts toward the most promising candidates, significantly increasing the hit rate compared to traditional high-throughput screening. nih.gov

Exploration of Synergistic Therapeutic Combinations with Existing Agents

Investigating the synergistic potential of 7-(hydroxymethyl)-4-phenylchromen-2-one and its derivatives with existing therapeutic agents is a critical avenue for future research. Combination therapies can enhance treatment efficacy, overcome drug resistance, and potentially reduce dose-related toxicity. nih.gov The rationale behind this approach is that combining drugs that act on different targets or pathways within a complex disease system can lead to a therapeutic effect greater than the sum of the individual agents. nih.gov